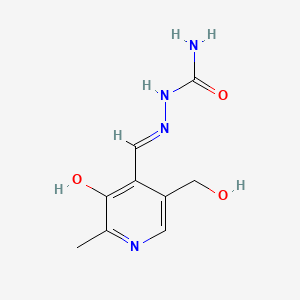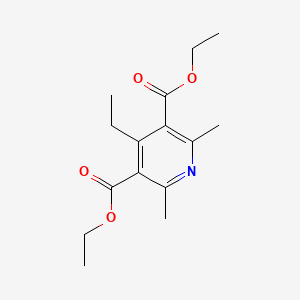
3,5-Pyridinedicarboxylic acid, 4-ethyl-2,6-dimethyl-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Pyridinedicarboxylic acid, 4-ethyl-2,6-dimethyl-, diethyl ester is an organic compound that belongs to the class of pyridinedicarboxylic acids. This compound is characterized by the presence of two ester groups attached to the pyridine ring, along with ethyl and methyl substituents. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5-Pyridinedicarboxylic acid, 4-ethyl-2,6-dimethyl-, diethyl ester can be synthesized through the Hantzsch dihydropyridine synthesis. This method involves the reaction of formaldehyde and ethyl acetoacetate in the presence of an inert gas . The reaction typically proceeds under mild conditions and results in the formation of the desired ester compound.
Industrial Production Methods
In industrial settings, the compound is often produced by the oxidation of 4-substituted Hantzsch dihydropyridines using methanesulfonic acid, sodium nitrite, and wet SiO2 as oxidizing agents . This method allows for the efficient production of the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Pyridinedicarboxylic acid, 4-ethyl-2,6-dimethyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: It can act as a hydrogen source in organocatalytic reductive amination and conjugate reduction.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Methanesulfonic acid, sodium nitrite, and wet SiO2 are commonly used oxidizing agents.
Reduction: The compound is used as a hydrogen source in the presence of organocatalysts.
Major Products Formed
Oxidation: Various oxidized derivatives of the compound.
Reduction: Reduced forms of the compound, often used in further synthetic applications.
Aplicaciones Científicas De Investigación
3,5-Pyridinedicarboxylic acid, 4-ethyl-2,6-dimethyl-, diethyl ester has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 4-ethyl-2,6-dimethyl-, diethyl ester involves its role as a hydrogen source in chemical reactions. It participates in organocatalytic reductive amination and conjugate reduction by donating hydrogen atoms to the target molecules . The molecular targets and pathways involved in these reactions are primarily related to the reduction of activated C=C, C=O, and C=N bonds.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
- 2,6-Dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester
Uniqueness
3,5-Pyridinedicarboxylic acid, 4-ethyl-2,6-dimethyl-, diethyl ester is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. Its ability to act as a hydrogen source in various chemical reactions makes it valuable in synthetic organic chemistry.
Propiedades
Número CAS |
1153-67-9 |
|---|---|
Fórmula molecular |
C15H21NO4 |
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
diethyl 4-ethyl-2,6-dimethylpyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C15H21NO4/c1-6-11-12(14(17)19-7-2)9(4)16-10(5)13(11)15(18)20-8-3/h6-8H2,1-5H3 |
Clave InChI |
MZUUZRYSBHOJQX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=NC(=C1C(=O)OCC)C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



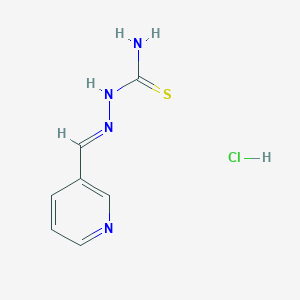
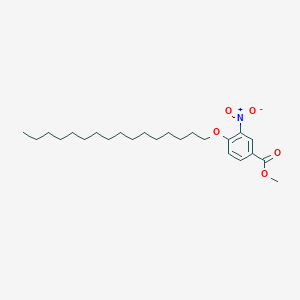

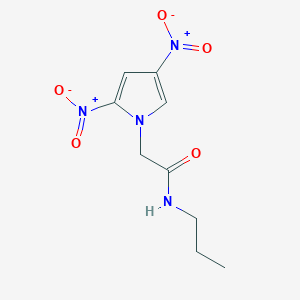
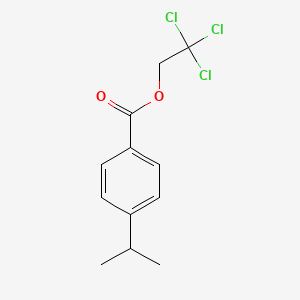
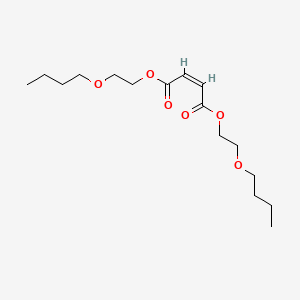
![2,2'-[Ethane-1,2-diylbis(phenylazanediyl)]di(ethan-1-ol)](/img/structure/B14744872.png)
![1-[(7-Chloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B14744878.png)


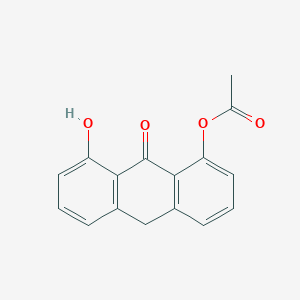
![Diethyl [2-(diethylamino)prop-1-en-1-yl]phosphonate](/img/structure/B14744917.png)
